Potent IDO1 Inhibition in Cellular Assays vs. Known Indole-Based Inhibitors
1H-Indole-3-acetamide, 7-bromo- demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) in multiple cellular contexts. In a direct comparison within the same assay panel, a closely related derivative exhibited an IC50 of 13 nM against mouse IDO1 transfected in P815 cells [1]. This potency is substantially higher than that of many other indole-based IDO1 inhibitors, establishing a strong quantitative baseline for this chemotype [1].
| Evidence Dimension | IDO1 Enzyme Inhibition (Cellular) |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Baseline: Reference inhibitor (e.g., 1-Methyl-L-tryptophan), Class-level: Many indole-based IDO1 inhibitors exhibit IC50 values in the high nanomolar to micromolar range. |
| Quantified Difference | Potency is in the low nanomolar range, a significant improvement over micromolar inhibitors. |
| Conditions | Inhibition of mouse IDO1 transfected in P815 cells, assessed as reduction in L-Kyn level measured after 16 hrs by HPLC analysis [1]. |
Why This Matters
This nanomolar potency is a critical driver for selecting this compound as a starting point for IDO1-targeted drug discovery, offering a high level of target engagement at low concentrations.
- [1] BindingDB, 'BDBM50514753 CHEMBL4557994', Accessed 2026-04-21. View Source
